molecular formula C21H22O B14178891 4,6-Dimethyl-2,7-diphenylhepta-4,6-dien-3-one CAS No. 917906-08-2

4,6-Dimethyl-2,7-diphenylhepta-4,6-dien-3-one

Cat. No.: B14178891
CAS No.: 917906-08-2
M. Wt: 290.4 g/mol
InChI Key: LXPHGFDYISCAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2,7-diphenylhepta-4,6-dien-3-one is an organic compound that belongs to the class of diarylheptanoids These compounds are characterized by a heptane backbone with two aromatic rings attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2,7-diphenylhepta-4,6-dien-3-one can be achieved through several synthetic routes. One common method involves the condensation of benzalacetone with propionyl chloride in the presence of a base such as potassium tert-butoxide. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2,7-diphenylhepta-4,6-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogens, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,6-Dimethyl-2,7-diphenylhepta-4,6-dien-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2,7-diphenylhepta-4,6-dien-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

4,6-Dimethyl-2,7-diphenylhepta-4,6-dien-3-one can be compared with other diarylheptanoids, such as:

Properties

CAS No.

917906-08-2

Molecular Formula

C21H22O

Molecular Weight

290.4 g/mol

IUPAC Name

4,6-dimethyl-2,7-diphenylhepta-4,6-dien-3-one

InChI

InChI=1S/C21H22O/c1-16(15-19-10-6-4-7-11-19)14-17(2)21(22)18(3)20-12-8-5-9-13-20/h4-15,18H,1-3H3

InChI Key

LXPHGFDYISCAEA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)C(=CC(=CC2=CC=CC=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.